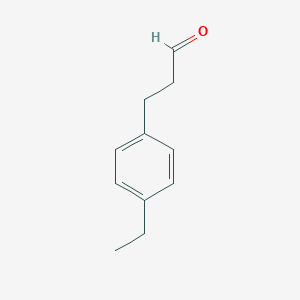
N-Butyl-2-(7-chloro-4-quinolylamino)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-2-(7-chloro-4-quinolylamino)propionamide, also known as GSK369796, is a chemical compound that has been extensively studied for its potential as an antimalarial drug. It belongs to the class of compounds known as 4-aminoquinolines, which have been used for decades to treat malaria. GSK369796 has shown promising results in preclinical studies, and its synthesis, mechanism of action, and potential applications in scientific research are of great interest.
Wirkmechanismus
The exact mechanism of action of N-Butyl-2-(7-chloro-4-quinolylamino)propionamide is not fully understood. However, it is believed to act by inhibiting the heme detoxification pathway in the malaria parasite. This pathway is essential for the parasite's survival, as it allows it to detoxify the toxic byproducts of hemoglobin digestion. By inhibiting this pathway, N-Butyl-2-(7-chloro-4-quinolylamino)propionamide disrupts the parasite's ability to survive and reproduce.
Biochemical and Physiological Effects:
N-Butyl-2-(7-chloro-4-quinolylamino)propionamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6. It has also been shown to decrease the levels of oxidative stress markers, such as malondialdehyde. In addition, it has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. These effects suggest that N-Butyl-2-(7-chloro-4-quinolylamino)propionamide may have potential as an anti-inflammatory and antioxidant agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-Butyl-2-(7-chloro-4-quinolylamino)propionamide is that it has been extensively studied and optimized for synthesis, making it a reliable and consistent compound for use in lab experiments. In addition, its potential as an antimalarial and anti-inflammatory agent makes it a promising candidate for further study. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Zukünftige Richtungen
There are a number of future directions for the study of N-Butyl-2-(7-chloro-4-quinolylamino)propionamide. One area of interest is its potential as a treatment for tuberculosis, as it has been shown to have activity against Mycobacterium tuberculosis. Another area of interest is its potential as a treatment for cancer, as it has been shown to have activity against certain cancer cell lines. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in various applications.
Synthesemethoden
N-Butyl-2-(7-chloro-4-quinolylamino)propionamide can be synthesized using a multistep process. The starting material is 7-chloro-4-quinolinecarboxylic acid, which is converted to 7-chloro-4-quinolineamine. This intermediate is then reacted with butylamine and propionyl chloride to yield N-Butyl-2-(7-chloro-4-quinolylamino)propionamide. The synthesis of this compound has been optimized to increase yield and purity, making it a viable candidate for further study.
Wissenschaftliche Forschungsanwendungen
N-Butyl-2-(7-chloro-4-quinolylamino)propionamide has been studied extensively for its potential as an antimalarial drug. It has been shown to be effective against both chloroquine-sensitive and chloroquine-resistant strains of the malaria parasite. In addition, it has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. N-Butyl-2-(7-chloro-4-quinolylamino)propionamide has also been studied for its potential as a treatment for other diseases, such as tuberculosis and cancer.
Eigenschaften
CAS-Nummer |
102149-29-1 |
|---|---|
Produktname |
N-Butyl-2-(7-chloro-4-quinolylamino)propionamide |
Molekularformel |
C16H20ClN3O |
Molekulargewicht |
305.8 g/mol |
IUPAC-Name |
N-butyl-2-[(7-chloroquinolin-4-yl)amino]propanamide |
InChI |
InChI=1S/C16H20ClN3O/c1-3-4-8-19-16(21)11(2)20-14-7-9-18-15-10-12(17)5-6-13(14)15/h5-7,9-11H,3-4,8H2,1-2H3,(H,18,20)(H,19,21) |
InChI-Schlüssel |
ZBFLWUVCILIZGY-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C(C)NC1=C2C=CC(=CC2=NC=C1)Cl |
Kanonische SMILES |
CCCCNC(=O)C(C)NC1=C2C=CC(=CC2=NC=C1)Cl |
Synonyme |
N-butyl-2-[(7-chloroquinolin-4-yl)amino]propanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



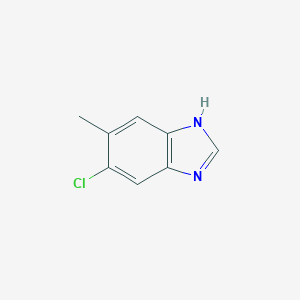
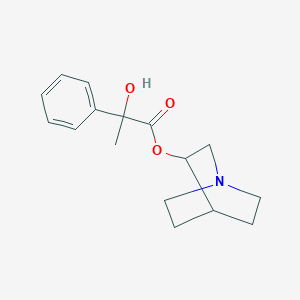


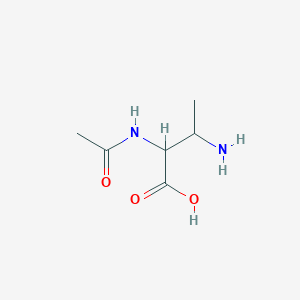

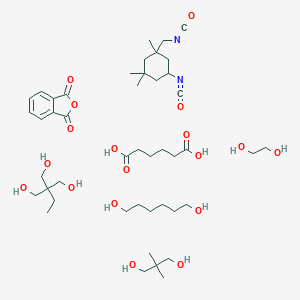
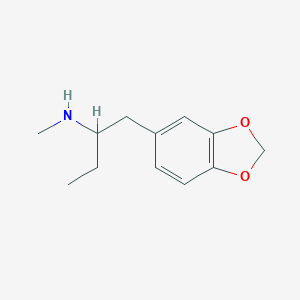
![4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine](/img/structure/B9420.png)

![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-](/img/structure/B9425.png)
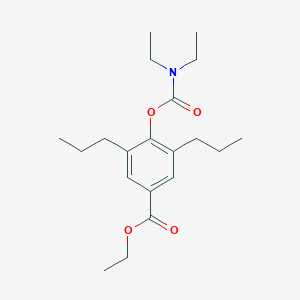
![5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B9429.png)
